molecular formula C15H15ClN4O B151042 N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide CAS No. 133627-47-1

N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide

Cat. No.: B151042
CAS No.: 133627-47-1
M. Wt: 302.76 g/mol
InChI Key: GURGGHUREHGAMI-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a chloro-substituted pyridine ring and a cyclopropylamino group attached to the nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the chlorination of 4-methylpyridine to obtain 2-chloro-4-methylpyridine.

    Amidation Reaction: The 2-chloro-4-methylpyridine is then reacted with nicotinic acid or its derivatives under appropriate conditions to form the nicotinamide intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinamide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simple amide derivative of nicotinic acid.

    2-Chloro-4-methylpyridine: A precursor used in the synthesis of the compound.

    Cyclopropylamine: A key reagent in the synthesis of the compound.

Uniqueness

N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c1-9-6-8-17-13(16)12(9)20-15(21)11-3-2-7-18-14(11)19-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURGGHUREHGAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433532
Record name N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133627-47-1
Record name Cyclor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133627-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (15 g), trisodium phosphate dodecahydrate (20.21 g), cyclopropylamine (12.12 g) were suspended in o-xylene (45 ml) and heated to 130-140° C. for 6-8 h in S.S. Bomb with occasional shaking. Then the reaction mass was cooled to 70-75° C., diluted with o-xylene (75 ml) and DM water (45 ml) and stirred for 10 min at 70-80° C. The aqueous layer was separated and washed the organic layer with DM water (45 ml) at 70-80° C. The organic layer was concentrated at 60-65° C. under reduced pressure. The concentrated mass was cooled to 5-10° C. and stirred for 30 min. Filtered the solid obtained and washed with chilled o-xylene (15 ml, 5-10° C.). Dried the obtained solid at 55-60° C. under reduced pressure.
Quantity
15 g
Type
reactant
Reaction Step One
Name
trisodium phosphate dodecahydrate
Quantity
20.21 g
Type
reactant
Reaction Step Two
Quantity
12.12 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Name
Quantity
45 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (100 g), potassium fluoride (41.13 g), cyclopropylamine (80.85 g) were suspended in o-xylene (300 ml) and heated to 130-140° C. in autoclave for 5-9 h. Then the reaction mass was cooled to 25-30° C., diluted with o-xylene (500 ml) and further heated the reaction mass to 70-75° C. Thereafter, DM water (300 ml) added and stirred for 10 min at 70-75° C. The aqueous layer was separated at hot condition and organic layer was washed with DM water (300 ml) at 70-75° C. and organic layer was concentrated at 60-63° C. under reduced pressure up to residue weight attained is approximately 400 g The concentrated mass was cooled to 25-30° C. and stirred for 15 min and further cooled to 5-10° C. and stirred for 30 min. Filtered the solid obtained and washed with chilled o-xylene (100 ml, 5-10° C.). Dried the obtained solid at 50-60° C. under reduced pressure.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
41.13 g
Type
reactant
Reaction Step Two
Quantity
80.85 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide
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N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide
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N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide
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N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide
Reactant of Route 5
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide
Reactant of Route 6
N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide

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